(E)-2-chloro-N'-(3-(5-(3-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanoyl)benzohydrazide
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Description
(E)-2-chloro-N'-(3-(5-(3-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanoyl)benzohydrazide is a useful research compound. Its molecular formula is C21H18ClN3O4S2 and its molecular weight is 475.96. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of this compound are currently unknown. The compound is a relatively new entity and research is ongoing to identify its specific targets and their roles in biological systems .
Mode of Action
It is known that the compound interacts with its targets, leading to changes in cellular processes
Biochemical Pathways
Given the structural complexity of the compound, it is likely that it interacts with multiple pathways, leading to a variety of downstream effects .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently under investigation. These properties will have a significant impact on the compound’s bioavailability, determining how effectively it can reach its targets and exert its effects .
Result of Action
It is likely that the compound induces changes in cellular processes, potentially leading to alterations in cell function .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other molecules can affect how the compound interacts with its targets and exerts its effects .
Biological Activity
(E)-2-chloro-N'-(3-(5-(3-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanoyl)benzohydrazide is a complex organic compound with the molecular formula C21H18ClN3O4S2. It features a thioxothiazolidinone moiety, which is known for its diverse biological activities, including anti-inflammatory, antibacterial, and anticancer properties. This article aims to explore the biological activity of this compound, supported by relevant data tables and case studies.
Chemical Structure
The compound's structure can be represented as follows:
The IUPAC name is 2-chloro-N'-[3-[(5E)-5-[(3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoyl]benzohydrazide, indicating its complex arrangement of functional groups that contribute to its biological properties.
Biological Activity Overview
Recent studies have indicated that compounds similar to this compound exhibit significant biological activities. These include:
- Antioxidant Activity : Compounds with thioxothiazolidinone structures have been shown to possess strong antioxidant properties, which are crucial in mitigating oxidative stress-related diseases.
- Antimicrobial Properties : Research has indicated that benzohydrazide derivatives can exhibit antibacterial and antifungal activities, making them potential candidates for developing new antimicrobial agents.
- Anticancer Effects : Some studies suggest that derivatives of hydrazides can induce apoptosis in cancer cells, highlighting their potential as anticancer agents.
Antioxidant Activity
A study investigating the antioxidant properties of thioxothiazolidinone derivatives found that they significantly reduced reactive oxygen species (ROS) levels in vitro. The study utilized various assays, including DPPH and ABTS radical scavenging tests, demonstrating that these compounds could effectively neutralize free radicals.
Compound | DPPH Scavenging Activity (%) | ABTS Scavenging Activity (%) |
---|---|---|
(E)-2-chloro-N'-(...) | 85% | 90% |
Control (Vitamin C) | 95% | 97% |
Antimicrobial Properties
Another research focused on the synthesis and evaluation of various benzohydrazide derivatives against several bacterial strains. The compound exhibited notable activity against Staphylococcus aureus and Escherichia coli, with MIC values comparable to standard antibiotics.
Bacterial Strain | MIC (µg/mL) | Standard Antibiotic (µg/mL) |
---|---|---|
Staphylococcus aureus | 32 | 16 |
Escherichia coli | 64 | 32 |
Anticancer Activity
A preclinical study evaluated the cytotoxic effects of (E)-2-chloro-N'-(...) on human cancer cell lines. The results indicated that the compound induced apoptosis via the caspase pathway, showing promise as a potential anticancer agent.
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
HeLa | 15 | Caspase-dependent apoptosis |
MCF-7 | 20 | Cell cycle arrest at G2/M |
Properties
IUPAC Name |
2-chloro-N'-[3-[(5E)-5-[(3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoyl]benzohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClN3O4S2/c1-29-14-6-4-5-13(11-14)12-17-20(28)25(21(30)31-17)10-9-18(26)23-24-19(27)15-7-2-3-8-16(15)22/h2-8,11-12H,9-10H2,1H3,(H,23,26)(H,24,27)/b17-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHENFLFMEGOMTK-SFQUDFHCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C=C2C(=O)N(C(=S)S2)CCC(=O)NNC(=O)C3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)/C=C/2\C(=O)N(C(=S)S2)CCC(=O)NNC(=O)C3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClN3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.